N-[(5-methylfuran-2-yl)methyl]ethanamine: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery
N-[(5-methylfuran-2-yl)methyl]ethanamine: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery
Executive Summary
N-[(5-methylfuran-2-yl)methyl]ethanamine (CAS: 175915-12-5), also known as N-ethyl-5-methylfurfurylamine, is a versatile secondary aliphatic amine bearing a 5-methylfuran heterocycle. In contemporary medicinal chemistry, furan rings serve as critical bioisosteres for phenyl and pyrrole rings, offering unique electron density, altered lipophilicity, and specific hydrogen-bonding capabilities. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological relevance, designed for researchers and drug development professionals.
Physicochemical Profiling and Structural Descriptors
Understanding the baseline physical and thermodynamic properties of a building block is crucial for predicting its behavior in complex biological systems and synthetic workflows. The presence of the secondary amine provides a basic center (pKa ~9.0–9.5) capable of forming stable salts, while the furan oxygen acts as a weak hydrogen bond acceptor.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of N-[(5-methylfuran-2-yl)methyl]ethanamine .
| Property | Value | Method / Causality |
| Molecular Formula | C₈H₁₃NO | - |
| Molecular Weight | 139.19 g/mol | Exact Mass: 139.0997 Da |
| CAS Registry Number | 175915-12-5 | Standard Identifier |
| Topological Polar Surface Area (TPSA) | 25.2 Ų | Amine (12.0 Ų) + Furan O (13.1 Ų); predicts high membrane permeability. |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | Facilitates target protein interactions (e.g., kinase hinge binding). |
| Rotatable Bonds | 3 | Confers moderate conformational flexibility. |
| Boiling Point | 71–76 °C | Measured under reduced pressure; typical for volatile furfurylamines. |
| Calculated LogP (XLogP3) | ~1.2 | Optimal lipophilicity for CNS penetration and oral bioavailability. |
Chemical Reactivity & Synthesis Pathways
The most robust and scalable method for synthesizing N-[(5-methylfuran-2-yl)methyl]ethanamine is the reductive amination of 5-methylfurfural with ethylamine.
Mechanistic Causality
The choice of reducing agent is critical. Sodium triacetoxyborohydride[NaBH(OAc)₃] is strictly preferred over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reagent that selectively reduces the transient iminium ion intermediate without over-reducing the starting 5-methylfurfural into 5-methylfurfuryl alcohol. The addition of a catalytic amount of acetic acid accelerates the formation of the iminium ion by protonating the intermediate hemiaminal, driving the dehydration step .
Experimental Protocol: Reductive Amination
This protocol utilizes an acid-base extraction as a self-validating purification system. Because only the product is basic, pH-driven partitioning inherently strips away neutral impurities (unreacted aldehyde, furan alcohols).
Step-by-Step Methodology:
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Imine Formation: In a flame-dried round-bottom flask, dissolve 5-methylfurfural (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add ethylamine (2.0 M solution in THF, 1.2 equiv, 12 mmol).
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Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise to lower the pH to ~5, optimizing conditions for iminium ion formation. Stir at room temperature (RT) for 1 hour.
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Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and stir at RT for 12–16 hours.
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Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride.
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Self-Validating Purification (Acid-Base Extraction):
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Acidification: Extract the organic layer with 1M HCl (3 x 20 mL). The target amine protonates and moves to the aqueous layer. Discard the organic layer (contains neutral impurities).
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Basification: Cool the aqueous layer to 0 °C and adjust to pH > 10 using 2M NaOH. The amine deprotonates, becoming lipophilic.
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Isolation: Extract the basic aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amine.
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Figure 1: Reductive amination workflow for N-[(5-methylfuran-2-yl)methyl]ethanamine synthesis.
Pharmacological Relevance & Metabolic Profiling
In drug discovery, the incorporation of a furan ring requires careful metabolic consideration. Unsubstituted furans are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation at the 2,3- or 4,5-double bonds, generating reactive epoxide intermediates that rapidly rearrange into toxic cis-butene-1,4-diones. These electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity .
The Strategic Role of the 5-Methyl Group
The structural genius of N-[(5-methylfuran-2-yl)methyl]ethanamine lies in the 5-methyl substitution .
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Steric Hindrance: The methyl group blocks the highly reactive C5 position, significantly reducing the rate of toxic ring epoxidation.
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Metabolic Shunting: The methyl group provides an alternative, safer metabolic sink. CYP enzymes preferentially oxidize the benzylic-like methyl group to form a stable 5-hydroxymethyl metabolite, bypassing the toxic enedione pathway. This structure-activity relationship (SAR) insight is critical for designing safer furan-containing therapeutics.
Figure 2: Proposed CYP450-mediated metabolic pathways for 5-methylfuran derivatives.
Analytical Characterization Standards
To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met:
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LC-MS (ESI+): Expected pseudo-molecular ion[M+H]⁺ at m/z 140.1.
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¹H NMR (400 MHz, CDCl₃): The diagnostic peaks include the furan ring protons (two doublets at ~5.9 ppm and ~6.0 ppm, J ≈ 3.0 Hz), the bridging methylene singlet at ~3.7 ppm, and the distinct 5-methyl singlet at ~2.2 ppm. The ethyl group will present as a classic quartet (~2.7 ppm) and triplet (~1.1 ppm).
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary: General Properties of Furfurylamines and Reductive Amination." PubChem. Available at:[Link]
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Peterson, L. A. "Reactive Metabolites in the Intracellular Environment." Chemical Research in Toxicology, U.S. National Library of Medicine, NIH. Available at:[Link]
